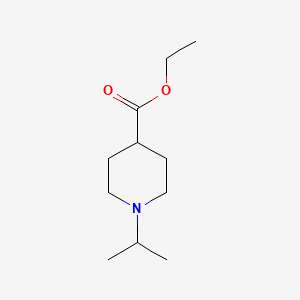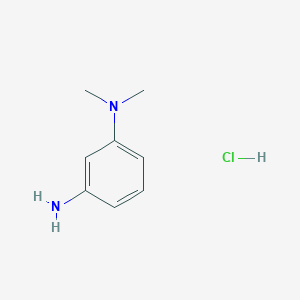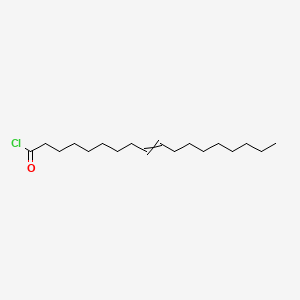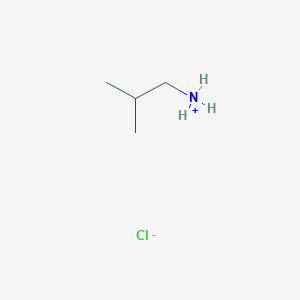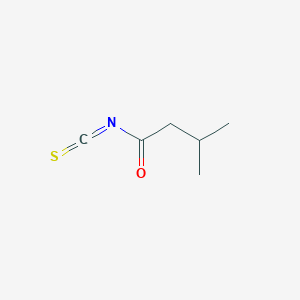![molecular formula C14H20BrNO B7859043 1-[(3-Bromo-4-methoxyphenyl)methyl]-4-methylpiperidine](/img/structure/B7859043.png)
1-[(3-Bromo-4-methoxyphenyl)methyl]-4-methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-Bromo-4-methoxyphenyl)methyl]-4-methylpiperidine is an organic compound that belongs to the class of piperidines This compound features a piperidine ring substituted with a bromomethoxyphenyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Bromo-4-methoxyphenyl)methyl]-4-methylpiperidine typically involves the reaction of 3-bromo-4-methoxybenzyl chloride with 4-methylpiperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(3-Bromo-4-methoxyphenyl)methyl]-4-methylpiperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium iodide (NaI) in acetone for halogen exchange.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted piperidines, while coupling reactions can produce complex biaryl structures .
Wissenschaftliche Forschungsanwendungen
1-[(3-Bromo-4-methoxyphenyl)methyl]-4-methylpiperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[(3-Bromo-4-methoxyphenyl)methyl]-4-methylpiperidine involves its interaction with specific molecular targets. The bromomethoxyphenyl group can interact with various enzymes or receptors, modulating their activity. The piperidine ring provides a scaffold that can influence the compound’s binding affinity and selectivity .
Vergleich Mit ähnlichen Verbindungen
- 1-[(3-Bromo-4-methoxyphenyl)methyl]-4-ethylpiperidine
- 1-[(3-Bromo-4-methoxyphenyl)methyl]-4-phenylpiperidine
- 1-[(3-Bromo-4-methoxyphenyl)methyl]-4-isopropylpiperidine
Uniqueness: 1-[(3-Bromo-4-methoxyphenyl)methyl]-4-methylpiperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromomethoxyphenyl group enhances its reactivity and potential for diverse applications .
Eigenschaften
IUPAC Name |
1-[(3-bromo-4-methoxyphenyl)methyl]-4-methylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO/c1-11-5-7-16(8-6-11)10-12-3-4-14(17-2)13(15)9-12/h3-4,9,11H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFXZBUEVOHJLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC(=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
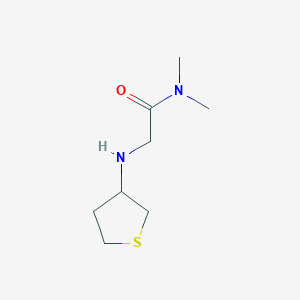
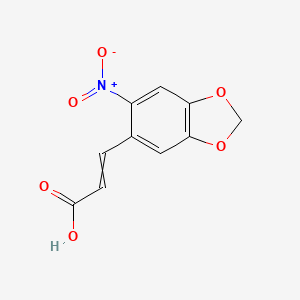
![2-[Methyl-[(2-oxo-1,3-dihydroindol-5-yl)sulfonyl]amino]acetic acid](/img/structure/B7858968.png)


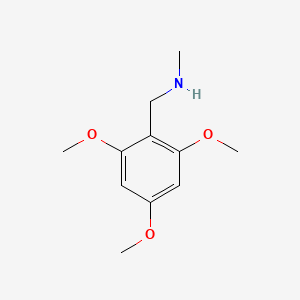
![2-[2-({Bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)ethoxy]ethan-1-ol](/img/structure/B7859025.png)
![1-[4-[3-(4-Methylpiperidin-1-yl)propylamino]piperidin-1-yl]ethanone](/img/structure/B7859026.png)

